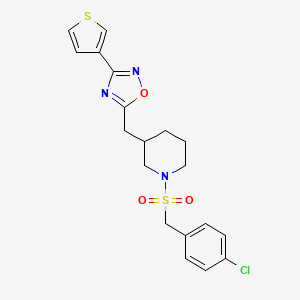

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

5-[[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3S2/c20-17-5-3-14(4-6-17)13-28(24,25)23-8-1-2-15(11-23)10-18-21-19(22-26-18)16-7-9-27-12-16/h3-7,9,12,15H,1-2,8,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDWQDVMQRDDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The process generally includes:

Formation of the Piperidine Ring: This step involves the reaction of appropriate amines with aldehydes or ketones under reductive amination conditions.

Introduction of the 4-Chlorobenzyl Group: This is achieved through nucleophilic substitution reactions, where the piperidine derivative reacts with 4-chlorobenzyl chloride in the presence of a base.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides.

Formation of the Oxadiazole Ring: This step involves cyclization reactions, typically using hydrazides and carboxylic acids or their derivatives.

Thiophene Ring Introduction: The thiophene ring is incorporated through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl and thiophene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives or ring-opened products.

Substitution: Substituted derivatives at the chlorobenzyl or thiophene rings.

科学的研究の応用

Biological Activities

Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Similar oxadiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that certain oxadiazole compounds exhibit low minimum inhibitory concentration (MIC) values against bacteria such as Staphylococcus aureus and Escherichia coli .

- Urease Inhibition : Research indicates that some oxadiazole derivatives can act as urease inhibitors, which are important in treating conditions like urinary tract infections and kidney stones. A study reported IC50 values for related compounds significantly lower than standard urease inhibitors .

- Cytotoxicity and Anticancer Potential : The structural characteristics of oxadiazoles suggest potential activity against cancer cells. Some derivatives have shown cytotoxic effects in vitro against various cancer cell lines .

Table 1: Summary of Biological Activities and IC50 Values of Related Compounds

作用機序

The mechanism of action of 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole varies depending on its application:

Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1. Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Key Observations

Substituent Effects at Position 3 :

- The target compound’s direct thiophen-3-yl substitution (vs. phenyl-thiophen hybrids in ) may enhance π-π stacking with hydrophobic enzyme pockets.

- Replacement with electron-withdrawing groups (e.g., 4-CF3 in ) correlates with apoptosis-inducing activity, suggesting the target compound’s thiophene could be optimized for similar effects.

Position 5 Modifications :

- Piperidine vs. azetidine rings: Piperidine’s larger ring (6-membered vs. 4-membered in ) may improve conformational flexibility and target engagement.

- Sulfonyl groups: The 4-chlorobenzylsulfonyl moiety in the target compound likely enhances binding affinity compared to 2-ethoxyphenylsulfonyl in , due to chlorine’s electronegativity and lipophilicity.

Biological Implications :

- Butyrylcholinesterase inhibition in compound 6k highlights the role of chlorinated aryl groups in CNS-targeting agents, suggesting the target compound’s 4-chlorobenzyl group could be leveraged for similar applications.

- Compound 1d demonstrates that thiophene derivatives with halogen substituents (e.g., 3-chlorothiophen-2-yl) exhibit cell-line-specific anticancer activity, which the target compound may replicate or improve upon.

生物活性

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a synthetic compound that incorporates a 1,2,4-oxadiazole ring, a piperidine moiety, and a thiophene group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications across various biological activities. The oxadiazole scaffold has been extensively studied for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN3O3S |

| Molecular Weight | 395.9 g/mol |

| CAS Number | 1705214-66-9 |

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety have demonstrated a broad spectrum of biological activities. The specific biological activities of this compound are yet to be fully elucidated but suggest potential in several therapeutic areas.

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit anticancer properties by targeting critical enzymes involved in cancer cell proliferation. Some key mechanisms include:

- Inhibition of Telomerase Activity : This enzyme is crucial for the immortality of cancer cells.

- Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors have shown promise in cancer therapy by promoting the expression of tumor suppressor genes.

A review highlighted that oxadiazole derivatives could inhibit enzymes such as thymidylate synthase and thymidine phosphorylase, which are vital for nucleotide synthesis and cancer cell survival .

Antibacterial Activity

Preliminary studies on similar oxadiazole compounds have shown moderate to strong antibacterial activity against various strains. For example:

- Salmonella typhi

- Bacillus subtilis

These compounds demonstrated varying degrees of effectiveness against different bacterial strains, suggesting that structural modifications could enhance their antibacterial properties .

Other Biological Activities

The 1,2,4-oxadiazole derivatives have also been reported to exhibit:

- Antifungal properties

- Anti-inflammatory effects

- Antioxidant activity

These activities are attributed to the ability of the oxadiazole ring to interact with various biological targets and pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-y)-1,2,4 oxadiazole. Here are key findings:

- Anticancer Studies : In vitro studies indicated that oxadiazole derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. Docking studies suggested strong binding affinities with target proteins involved in cancer progression .

- Antibacterial Screening : A series of synthesized oxadiazoles were tested against multiple bacterial strains. Results showed that certain derivatives had IC50 values indicating strong inhibitory effects on bacterial growth .

- Mechanism-Based Research : Investigations into the molecular mechanisms revealed that these compounds could modulate key signaling pathways associated with inflammation and oxidative stress .

Q & A

Q. Characterization Methods :

- Elemental Analysis : Confirms stoichiometry (±0.3% tolerance) .

- Spectroscopy :

- Mass Spectrometry (EI-MS or LC-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) .

Basic: What biological activities are associated with this compound?

Answer:

1,2,4-oxadiazoles with sulfonylpiperidine and thiophen groups exhibit diverse activities:

- Anticancer : Analogues induce apoptosis via G1-phase arrest in T47D breast cancer cells (EC₅₀ ~1–10 µM) .

- Antibacterial : Sulfonamide-linked oxadiazoles show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Target Modulation : Some derivatives bind IGF II receptor-binding protein TIP47, implicated in cancer cell survival .

Advanced: How do structural modifications influence bioactivity? (SAR Insights)

Answer:

Key SAR trends from analogous compounds:

- Oxadiazole Substituents :

- Piperidine Modifications :

Advanced: What methodologies identify molecular targets for this compound?

Answer:

- Photoaffinity Labeling : A radiolabeled or biotinylated analog is synthesized. UV irradiation crosslinks the compound to its target, followed by streptavidin pulldown and LC-MS/MS identification (e.g., TIP47 in MX-1 tumor models) .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (ka/kd) to purified proteins .

- CRISPR-Cas9 Knockout : Gene-edited cell lines lacking candidate targets (e.g., TIP47) are tested for resistance .

Advanced: How are computational methods applied to study this compound?

Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry, revealing charge distribution (e.g., sulfonyl group electron withdrawal) and HOMO-LUMO gaps (~4.5 eV) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in protein pockets (e.g., TIP47 hydrophobic cleft, docking score ≤ -9.0 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Basic: How is crystallographic data obtained for structural confirmation?

Answer:

- Single-Crystal X-ray Diffraction : Crystals grown via vapor diffusion (e.g., dichloromethane/hexane) are analyzed using SHELX-TL.

Advanced: What analytical challenges arise in purity assessment?

Answer:

- Impurity Profiling :

- Quantitative Analysis : ICP-MS detects heavy metal residues (e.g., Pd < 10 ppm from Suzuki couplings) .

Advanced: How are ADME properties evaluated preclinically?

Answer:

Advanced: What strategies optimize synthetic yield and scalability?

Answer:

- DoE Optimization : Taguchi methods vary temperature, solvent (DMF vs. THF), and catalyst (e.g., 10 mol% Pd(OAc)₂) to maximize yield (>75%) .

- Flow Chemistry : Continuous-flow reactors reduce reaction time (3 h → 30 min) and byproducts (<5%) .

- Green Chemistry : SC-CO2 extraction replaces halogenated solvents, improving E-factor (<15) .

Advanced: How are mechanistic pathways of action elucidated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。